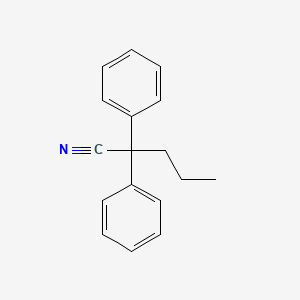

2,2-Diphenylpentanenitrile

Description

Significance of Nitrile Functional Groups in Synthetic Chemistry

The nitrile or cyano group (-C≡N) is a cornerstone of synthetic organic chemistry due to its exceptional versatility. researchgate.net Its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent atoms, while the carbon-nitrogen triple bond itself serves as a reactive site. acs.org Nitriles are prized as synthetic intermediates because they can be readily transformed into a wide array of other functional groups. rsc.orgnih.gov

Key transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. evitachem.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. google.com

This functional group promiscuity allows chemists to use the nitrile as a masked version of other functionalities, expanding the strategic possibilities in multistep syntheses. rsc.orgnih.gov Furthermore, nitriles participate in various cycloaddition reactions and can act as directing groups in C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic systems. acs.org

Overview of Alpha-Substituted Nitriles as Synthetic Intermediates

Alpha-substituted nitriles, where one or more hydrogen atoms on the carbon adjacent to the cyano group are replaced, are particularly important building blocks. The acidity of the α-hydrogen is increased by the electron-withdrawing nitrile group, facilitating deprotonation to form a stabilized carbanion (a nitrile anion). unibo.it This nucleophilic species can then react with various electrophiles, such as alkyl halides, to create new carbon-carbon bonds at the alpha position. lookchem.com

A significant challenge and area of interest in modern synthesis is the creation of all-carbon quaternary centers (a carbon atom bonded to four other carbon atoms). nih.gov The alkylation of α,α-disubstituted acetonitriles, such as diphenylacetonitrile (B117805), is a direct route to this structural motif. orgsyn.orgacs.org Diphenylacetonitrile, the precursor to 2,2-diphenylpentanenitrile, can be deprotonated and subsequently alkylated to generate a quaternary center, a structure found in numerous biologically active compounds and pharmaceuticals. nih.govarkat-usa.org The development of catalytic and stereoselective methods to functionalize the alpha position of nitriles remains an active field of research. lookchem.com

Historical Context and Evolution of Research on this compound Scaffolds

The historical significance of the this compound scaffold is intrinsically linked to the synthesis of methadone. In the late 1940s, researchers Schultz and Sprague reported a method to prepare the key methadone precursor, 4-(dimethylamino)-2,2-diphenylpentanenitrile. google.comgoogle.com Their synthesis involved the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane using sodamide as a base. google.com

A persistent challenge in this early synthesis was the formation of a mixture of two structural isomers: the desired 2,2-diphenyl-4-dimethylaminopentanenitrile and the undesired 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile. google.comgoogle.com This issue of regioselectivity spurred further research. Over the following decades, investigations focused on improving reaction conditions to favor the formation of the desired isomer. This included the exploration of different bases, solvents, and the introduction of phase-transfer catalysis in the 1980s, which was found to improve the rate and yield of the reaction. evitachem.comgoogle.com These efforts were primarily driven by the need for an efficient and clean synthesis of the pharmaceutically important methadone intermediate. google.comnih.gov

Scope and Focus of Contemporary Academic Investigations

Modern research has expanded beyond the original application, exploring the this compound scaffold for new purposes in medicinal chemistry and catalysis.

Medicinal Chemistry:

NMDA Receptor Antagonists: A significant area of contemporary research involves the synthesis of enantiomerically pure forms of methadone precursors and metabolites, such as (R)- and (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile. nih.govacs.org These compounds are being studied as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders. nih.govacs.org Recent work has focused on developing novel, enantio-retentive synthetic routes to access these specific stereoisomers, avoiding the problematic isomer mixtures of historical methods. nih.gov

Antiviral Agents: The this compound framework is a key component in a class of molecules investigated as inverse agonists for the US28 chemokine receptor, which is encoded by the human cytomegalovirus (HCMV). acs.orgnih.gov A notable example, 5-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile, was identified as the first nonpeptidergic inverse agonist for this viral receptor. researchgate.netnih.gov This line of research focuses on understanding the structure-activity relationships (SAR) to develop potent antiviral agents. acs.orgnih.gov

Advanced Synthetic Methods:

Catalysis: Research continues into novel catalytic methods for the synthesis and transformation of molecules containing the diphenylacetonitrile core. This includes the study of reactions involving manganese-ketenimine intermediates for Michael additions and reactions with Group 4 metallocene complexes. researchgate.netresearchgate.net

Mechanistic Studies: The reactivity of intermediates derived from diphenylacetonitrile, such as N-metallo ketene (B1206846) imines, is a subject of academic investigation to better understand and control their reactions for creating complex molecular architectures. unibo.it

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 29949-16-4 |

| Molecular Formula | C₁₇H₁₇N |

| Molecular Weight | 235.33 g/mol |

| Boiling Point | 354.4 °C at 760 mmHg |

| Density | 1.027 g/cm³ |

| Refractive Index | 1.555 |

| Flash Point | 172.9 °C |

| Data sourced from LookChem. lookchem.com |

Table 2: Examples of this compound Derivatives in Research

| Derivative Name | Research Application/Significance |

| 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Key intermediate in the synthesis of methadone and its metabolites; studied as an NMDA receptor antagonist. nih.govnih.gov |

| 5-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile | Investigated as a nonpeptidergic inverse agonist for the viral chemokine receptor US28. acs.orgnih.gov |

| 4-Oxo-2,2-diphenylpentanenitrile | Used as a precursor for the synthesis of various biologically active compounds, including neurokinin-3 and angiotensin II receptor antagonists. arkat-usa.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNNJWAZPMWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303438 | |

| Record name | 2,2-diphenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-16-4 | |

| Record name | NSC158338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Diphenylpentanenitrile and Its Derivatives

Classical Approaches to 2,2-Diphenylpentanenitrile Synthesis

Traditional methods for synthesizing this compound and its analogues rely on fundamental organic reactions, primarily the alkylation of a reactive methylene (B1212753) group. These approaches often require strong bases and anhydrous conditions.

The most common classical route involves the alkylation of diphenylacetonitrile (B117805). This reaction leverages the acidity of the α-hydrogen atom, which can be abstracted by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with a suitable alkylating agent.

The general process can be outlined as follows:

Deprotonation: Diphenylacetonitrile is treated with a strong base, such as sodium amide, sodium hydroxide (B78521), or potassium tert-butoxide, to generate the diphenylacetonitrile anion. arkat-usa.orgmdma.ch

Nucleophilic Substitution: The resulting carbanion attacks an electrophilic alkyl halide, such as a propyl halide or a functionalized analogue like 1-(dimethylamino)-2-chloropropane, in a bimolecular nucleophilic substitution (SN2) reaction. evitachem.comacs.org

For example, the reaction of diphenylacetonitrile with a propyl halide in the presence of a base like powdered sodium hydroxide can yield this compound. mdma.ch The choice of base and solvent is critical; early methods often employed reagents like sodamide or sodium hydride. acs.org

A notable classical synthesis pathway, particularly for amino-functionalized derivatives like 4-(dimethylamino)-2,2-diphenylpentanenitrile, involves an in-situ generated reactive intermediate. nih.gov In this method, the alkylating agent, 1-dimethylamino-2-chloropropane, is treated with a base, leading to an intramolecular SN2 reaction that forms a highly reactive 1,1,2-trimethylaziridin-1-ium cation. nih.gov

The diphenylacetonitrile anion, generated separately, then attacks this electrophilic three-membered ring, causing it to open. This sequence can be viewed as a condensation of the two primary precursors mediated by the formation and subsequent cleavage of the aziridinium (B1262131) ring. nih.gov This approach is a cornerstone of the traditional synthesis of the methadone nitrile intermediate. evitachem.comnih.gov

The efficiency and outcome of these classical syntheses are heavily dependent on the reactivity of the precursors and the selectivity of the reaction.

Reactivity of Diphenylacetonitrile: The α-hydrogen of diphenylacetonitrile is sufficiently acidic to be deprotonated by a range of strong bases, including alkali metal hydroxides and alkoxides. arkat-usa.org Bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as N,N-dimethylformamide (DMF) are highly effective in generating the required carbanion. arkat-usa.org

Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly influences the reaction rate. Studies on analogous alkylations show that the reactivity of halo-compounds increases in the order of Cl < Br < I. arkat-usa.org For instance, alkylation of deprotonated diphenylacetonitrile with chloroacetone (B47974) gives a low yield (16%), whereas bromoacetone (B165879) or in-situ prepared iodoacetone (B1206111) can increase the yield to over 70%. arkat-usa.org

Selectivity: A significant challenge in some classical syntheses is the lack of regioselectivity. In the synthesis involving the aziridinium intermediate, the diphenylacetonitrile anion can attack either of the two electrophilic carbon atoms of the ring. This results in a mixture of two regioisomeric products: the desired 2,2-diphenyl-4-(dimethylamino)pentanenitrile (methadone nitrile) and the byproduct 2,2-diphenyl-3-methyl-4-(dimethylamino)butyronitrile (isomethadone nitrile). nih.govgoogle.com Under optimal classical conditions, the ratio of these isomers can be as low as 3:1, necessitating complex purification steps to isolate the desired product. nih.gov

Modern Advancements in Preparative Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions, low selectivity, and the need for stoichiometric strong bases, modern strategies have been developed. Phase-transfer catalysis represents a significant advancement in this area.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. mdma.chcrdeepjournal.org In the context of this compound synthesis, the substrate (diphenylacetonitrile) is in a water-immiscible organic solvent (e.g., toluene), while the base (e.g., sodium hydroxide) is in an aqueous solution. google.com

The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. google.comcrdeepjournal.org In the organic phase, the hydroxide deprotonates the diphenylacetonitrile, allowing the resulting carbanion to react with the alkylating agent. This method avoids the need for anhydrous solvents or hazardous bases like sodium amide, and it significantly increases the reaction rate. google.com

Quaternary ammonium salts (QAS) are the most common catalysts in PTC for this synthesis. google.comtaylorandfrancis.com The general structure is R₄N⁺X⁻, where the R groups are alkyl or aryl substituents that provide solubility in the organic phase. taylorandfrancis.com The positively charged nitrogen atom can pair with an anion (like OH⁻ or the diphenylacetonitrile carbanion) and shuttle it into the organic phase for reaction. google.combiomedres.us

This catalytic approach has been shown to provide advantageous yields and improved productivity, obviating the need for procedures like azeotropic removal of water to drive the reaction forward. google.com A variety of quaternary ammonium salts have proven effective, including tetrabutylammonium (B224687) halides, benzyltriethylammonium chloride (TEBA), and long-chain alkylammonium salts like Adogen 464 (methyltrialkyl (C₈-C₁₀) ammonium chloride). google.comgoogle.com

The table below summarizes findings from a patented method for synthesizing a derivative, 4-dimethylamino-2,2-diphenyl valeronitrile, using various quaternary ammonium salt catalysts. google.com

| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Benzyltriethylammonium Chloride | Tetrahydrofuran | 50 | 4 | 33.34 |

| Tetrabutylammonium Bromide | Benzene (B151609) | 50 | 6 | 35.09 |

| Tetrabutylammonium Bromide | Dimethyl Sulfoxide | 60 | 2 | 33.63 |

| Tetra(dodecyl)ammonium Bromide | Dimethyl Sulfoxide | 60 | 2 | 34.94 |

Phase-Transfer Catalysis in this compound Synthesis

Influence of Catalyst Structure on Reaction Efficiency

The synthesis of this compound is commonly achieved via the alkylation of diphenylacetonitrile with a suitable propyl halide. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for this transformation, where the structure of the catalyst plays a pivotal role in determining the reaction's efficiency. Quaternary ammonium salts are the most common catalysts, and their efficacy is dictated by their ability to extract the diphenylacetonitrile anion from a solid or aqueous basic phase into the organic phase where the alkylation occurs.

The lipophilicity of the catalyst, often quantified by the total number of carbon atoms (C#), is a critical factor. acsgcipr.org A higher C# increases the catalyst's solubility in the organic phase, enhancing the concentration of the reactive ion pair. For reactions where the organic phase reaction is rate-determining, catalysts with a C# in the range of 16 to 32 often exhibit optimal performance. acsgcipr.org The steric and electronic properties of the catalyst also influence the tightness of the ion pair between the quaternary cation and the carbanion, which in turn affects the nucleophilicity of the carbanion and, consequently, the reaction rate. princeton.edu

For instance, in the alkylation of phenylacetonitrile, a close analogue, the choice of the quaternary ammonium salt significantly impacts the reaction yield and selectivity. Catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are frequently employed. The structure of these catalysts dictates their ability to shield the anion and facilitate a successful SN2 reaction with the alkyl halide.

Below is a representative table illustrating the effect of catalyst structure on the alkylation of a diphenylacetonitrile precursor under phase-transfer conditions.

Table 1: Influence of Phase-Transfer Catalyst Structure on Alkylation Efficiency

| Catalyst | Catalyst Structure | Key Structural Feature | Typical Yield (%) |

|---|---|---|---|

| TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Symmetric, moderately lipophilic | 85-95 |

| TEBAC | (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻ | Benzyl group increases lipophilicity | 88-96 |

| Aliquat® 336 | [CH₃(CH₂)₇]₃CH₃N⁺Cl⁻ | High lipophilicity (C# > 20) | >95 |

Note: Data is illustrative, based on typical results for the alkylation of activated nitriles under PTC conditions.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle for the synthesis of this compound via phase-transfer catalysis involves a series of equilibria and reaction steps that shuttle the reactive anion between phases. The process, often referred to as the Makosza mechanism, begins with the deprotonation of diphenylacetonitrile by a strong base (e.g., aqueous NaOH) at the interface of the aqueous and organic phases. crdeepjournal.org

The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q⁺) of the catalyst. This lipophilic ion pair, [Q⁺][Ph₂CCN⁻], is then extracted from the aqueous or interfacial region into the bulk organic phase. youtube.com It is within this non-polar environment that the now "naked" and highly nucleophilic carbanion reacts with the propyl halide (e.g., 1-bromopropane) in an SN2 displacement reaction. This step forms the desired product, this compound, and regenerates the quaternary ammonium halide [Q⁺][X⁻]. The catalyst then migrates back to the interface to repeat the cycle by exchanging the halide for another carbanion. youtube.com This continuous process allows for the use of only a catalytic amount of the phase-transfer agent to achieve high conversion.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

Creating chiral analogues of this compound, where the pentyl chain or one of the phenyl groups is substituted to generate a stereocenter, requires sophisticated stereoselective synthetic strategies.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. semanticscholar.org For the synthesis of a chiral this compound analogue, one could envision starting from a chiral amino acid like L-alanine or L-leucine. baranlab.org The amino acid can be converted into a chiral 1,2-amino alcohol, which serves as a precursor to a key synthetic intermediate. This strategy embeds chirality from the very beginning of the synthetic sequence, ensuring the final product's enantiopurity. For example, a chiral amino alcohol can be used to form a cyclic sulfamidate, a versatile intermediate for introducing other functionalities stereospecifically. researchgate.net

Enantioselective Alkylation Strategies

A more direct method to introduce chirality is through the enantioselective alkylation of a prochiral diphenylacetonitrile enolate. This is typically achieved using a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids, such as cinchonidinium or quinidinium salts, have proven highly effective. crdeepjournal.org These catalysts create a chiral environment around the ion pair in the organic phase. The rigid structure of the catalyst blocks one face of the planar carbanion, forcing the alkylating agent to approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer. nih.gov The degree of enantioselectivity is highly dependent on the catalyst structure, the solvent, and the reaction temperature.

The development of C₂-symmetric chiral quaternary ammonium salts has also provided powerful catalysts for these transformations, achieving impressive enantiomeric excesses (ee) in the alkylation of substrates like tert-butyl glycinate-benzophenone Schiff base, a model system for α-amino acid synthesis. crdeepjournal.org

Table 2: Chiral Catalysts for Enantioselective Alkylation of Prochiral Nitriles

| Catalyst Type | Chiral Scaffold | Alkylating Agent | Achieved Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cinchonidinium Salt | Cinchona Alkaloid | Benzyl Bromide | 92-99 |

| Sparteine Complex | (-)-Sparteine | Allyl Carbonate | 85-95 |

| BINAP-based PTC | Binaphthyl | Methyl Iodide | ~90 |

Note: Data is compiled from studies on analogous prochiral activated methylene compounds.

Diastereoselective Methodologies and Control of Stereocenters

When the target molecule contains multiple stereocenters, diastereoselective methods are required to control their relative configuration. A common strategy involves the use of a chiral auxiliary. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to one of the phenyl rings of diphenylacetonitrile. researchgate.net The auxiliary then directs the alkylation of the benzylic position to one face of the molecule, establishing the first stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. This substrate-controlled approach is a powerful tool for the synthesis of complex chiral molecules. researchgate.net

Alternatively, catalyst-controlled diastereodivergent synthesis can provide access to any desired diastereomer. rsc.org By carefully selecting the chiral catalyst and metal complex (e.g., Pd/Cu systems), it is possible to favor the formation of either the syn or anti diastereomer from the same set of starting materials. nih.gov

Cyclic Sulfamidate Ring-Opening Reactions in Chiral Synthesis

Cyclic sulfamidates, readily prepared from chiral 1,2-amino alcohols, are exceptionally versatile intermediates for asymmetric synthesis. researchgate.net The strained five-membered ring is susceptible to nucleophilic attack, which proceeds with high stereospecificity, typically via an SN2 mechanism, resulting in inversion of configuration at the carbon center being attacked. researchgate.net

To synthesize a chiral analogue of this compound, a chiral amino alcohol (derived, for example, from the chiral pool) can be converted to its corresponding cyclic sulfamidate. researchgate.net Regioselective ring-opening of this sulfamidate at the carbon atom destined to be part of the pentyl chain with an appropriate organocuprate or Grignard reagent, followed by further functional group manipulation, can install the required side chain with complete control of the stereochemistry. Alternatively, ring-opening with a cyanide nucleophile can introduce the nitrile group itself in a stereocontrolled manner, leading to chiral β-amino nitriles which can be further elaborated. researchgate.net This methodology provides a robust and predictable way to construct chiral centers.

Optimization of Reaction Conditions and Process Development

The efficiency and viability of synthesizing this compound are heavily reliant on the meticulous optimization of reaction conditions. This section explores the critical parameters that influence the synthetic outcome, including the choice of solvent, operating temperature and pressure, and the adoption of modern manufacturing techniques like continuous flow chemistry. Furthermore, it addresses the perennial challenges of isomer formation and byproduct management.

Solvent Effects on Yield and Selectivity

The selection of an appropriate solvent is a pivotal factor in the synthesis of this compound, directly impacting both the reaction yield and selectivity. The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates, equilibrium positions, and the stability of intermediates and transition states. google.com

In the context of the alkylation of diphenylacetonitrile to form this compound and its derivatives, the polarity and dielectric constant of the solvent are important variables. google.com The choice of solvent can affect the solubility of the reactants, including the diphenylacetonitrile anion and the alkylating agent, as well as the inorganic base often employed.

The following interactive table summarizes the impact of different solvents on the synthesis of related diphenyl nitrile compounds, illustrating the trade-offs between reaction conditions and outcomes.

| Solvent | Boiling Point (°C) | Key Considerations | Potential Impact on Yield/Selectivity |

| Toluene (B28343) | 111 | Good balance of boiling point and solvating properties. | Provides advantageous yields. nih.gov |

| Xylene | ~140 | Allows for higher reaction temperatures at atmospheric pressure. | Can potentially increase reaction rate. nih.gov |

| Benzene | 80 | Effective solvent but toxic; requires pressure to reach higher temperatures. | Not preferred due to safety and operational complexity. nih.gov |

| Acetonitrile | 82 | "Greener" alternative to some chlorinated solvents. | Can provide a good balance between conversion and selectivity. acs.org |

| 2-MeTHF | 80 | Eco-friendly solvent derived from renewable resources. | Has been shown to improve overall yields in other API syntheses. researchgate.net |

| CPME | 106 | Another green solvent alternative with a favorable boiling point. | Can lead to improved yields and simplified work-up. researchgate.net |

Temperature and Pressure Parameter Studies

Temperature and pressure are fundamental parameters in chemical synthesis that significantly influence reaction kinetics and thermodynamics. In the synthesis of this compound, precise control over these variables is essential for optimizing the reaction rate, minimizing the formation of byproducts, and ensuring the safety of the process.

Generally, increasing the reaction temperature accelerates the rate of reaction. For the synthesis of the related 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, it is recommended that the reaction be carried out at a temperature of at least 80°C. nih.gov Toluene reflux temperature, typically between 88°C and 95°C, is a convenient operating condition. nih.gov However, elevated temperatures can also lead to the formation of side products, thereby decreasing the selectivity for the desired product. acs.org Therefore, a key aspect of process development is to identify the optimal temperature that provides a high reaction rate without compromising the purity of the product.

Pressure becomes a critical parameter when dealing with volatile reactants or solvents. For instance, when a lower-boiling solvent like benzene is used, the reaction must be conducted under pressure to achieve the necessary reaction temperatures. nih.gov High-pressure, high-temperature (HPHT) synthesis is a technique employed to create unique structures and properties that are not typically achievable under normal conditions. rhhz.net While not commonly reported for this specific synthesis, it represents a potential area for investigation to enhance reaction efficiency.

The interplay between temperature and pressure is crucial. For instance, in continuous flow systems, high-temperature and high-pressure conditions can be safely managed, allowing for reactions to occur in supercritical fluids, which can offer unique solvating properties and enhance reaction rates. rsc.org

The following table outlines the general effects of temperature and pressure on the synthesis of this compound.

| Parameter | General Effect on Reaction | Considerations for this compound Synthesis |

| Temperature | Increased temperature generally increases the reaction rate. | A minimum temperature of around 80°C is often preferred. Higher temperatures can lead to increased byproduct formation. nih.govacs.org |

| Pressure | Becomes significant when using low-boiling point solvents or gaseous reactants. | Necessary when using solvents like benzene to achieve adequate reaction temperatures. nih.gov Can be manipulated in flow chemistry to use solvents in a supercritical state. rsc.org |

Continuous Flow Chemistry Approaches for Scalability

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of scalability, safety, and efficiency over traditional batch processing. rsc.org This approach involves the continuous pumping of reactants through a reactor, where the chemical transformation occurs. The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, enable excellent heat and mass transfer, allowing for precise control over reaction parameters. arkat-usa.org

For the synthesis of nitriles, continuous flow methods have been successfully developed, demonstrating the potential for safer and more scalable production. mt.comjocpr.com These systems can handle hazardous reagents more safely due to the small reaction volumes at any given time. libretexts.org Furthermore, continuous flow setups can be readily scaled up by extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. rsc.org

The application of continuous flow chemistry to the synthesis of this compound would likely involve the reaction of diphenylacetonitrile with a suitable pentyl halide in the presence of a base. The reactants would be continuously fed into a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or base. The product stream would then be collected and purified.

Advantages of Continuous Flow Chemistry for this compound Synthesis:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates and exothermic reactions.

Improved Heat and Mass Transfer: Leads to better temperature control and more consistent product quality.

Scalability: Production can be easily scaled by running the system for longer durations or by parallelization.

Automation: Flow systems are amenable to automation, allowing for unattended operation and data logging.

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated to monitor the reaction in real-time, enabling rapid optimization.

While specific literature on the continuous flow synthesis of this compound is not abundant, the successful application of this technology to a wide range of nitrile syntheses suggests its high potential for this compound. rsc.orglibretexts.org

Minimization of Isomer Formation and Byproduct Management

In the synthesis of this compound, particularly through the alkylation of diphenylacetonitrile, the potential for isomer formation and the generation of byproducts are significant challenges that need to be addressed to ensure high purity of the final product.

A common issue in the alkylation of unsymmetrical alkyl halides is the formation of structural isomers. For the related synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, the formation of the isomer 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile is a known issue. nih.gov The proportions of these isomers can be influenced by the reaction conditions. While the use of certain catalysts may increase the reaction rate, it does not necessarily alter the ratio of the isomers formed. nih.gov Therefore, purification steps, such as crystallization, are often necessary to isolate the desired isomer. nih.gov

Byproduct formation can occur through various side reactions. In the alkylation of diphenylacetonitrile, if the reaction is not carried out under an inert atmosphere, oxidation of the starting material can lead to the formation of byproducts such as benzoquinone. nih.gov Another potential side reaction is the cyclization of intermediates, especially when using certain haloacetones as alkylating agents, which can lead to the formation of pyrrolidinone derivatives. wordpress.com

Strategies for Minimization and Management:

Control of Reaction Conditions: Careful optimization of temperature, solvent, and reaction time can help to minimize the formation of byproducts.

Use of an Inert Atmosphere: Conducting the reaction under an inert gas like nitrogen can prevent oxidation of sensitive reagents. nih.gov

Purification Techniques: Effective purification methods are crucial for removing isomers and byproducts. Crystallization is a common technique for separating the desired product from its isomers. nih.gov Chromatography can also be employed for purification.

Process Understanding: In-situ analytical techniques, such as FTIR and Raman spectroscopy, can be used to monitor the reaction in real-time, providing insights into the formation of intermediates and byproducts, which can aid in optimizing the process to minimize their formation. primescholars.com

The following table summarizes common isomers and byproducts in related diphenylacetonitrile alkylations and strategies for their management.

| Type | Example | Formation Pathway | Management Strategy |

| Isomer | 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile | Alkylation at a different position of the alkylating agent. | Separation by crystallization. nih.gov |

| Byproduct | Benzoquinone | Oxidation of diphenylacetonitrile. | Reaction under an inert atmosphere. nih.gov |

| Byproduct | 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one | Cyclization of an intermediate. wordpress.com | Careful selection of alkylating agent and reaction conditions. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net This section focuses on two key principles: atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants, expressed as a percentage. A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste.

The synthesis of this compound via the alkylation of diphenylacetonitrile with 1-bromopentane (B41390) in the presence of a base like sodium hydride can be used to illustrate the concept of atom economy.

Reaction:

Diphenylacetonitrile + 1-Bromopentane + Sodium Hydride → this compound + Sodium Bromide + Hydrogen

Molecular Weights:

Diphenylacetonitrile (C₁₄H₁₁N): 193.25 g/mol

1-Bromopentane (C₅H₁₁Br): 151.05 g/mol

Sodium Hydride (NaH): 24.00 g/mol

this compound (C₁₉H₂₁N): 263.38 g/mol

Sodium Bromide (NaBr): 102.89 g/mol

Hydrogen (H₂): 2.02 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (263.38 / (193.25 + 151.05 + 24.00)) x 100

Atom Economy = (263.38 / 368.30) x 100 ≈ 71.5%

This calculation shows that, even with a 100% theoretical yield, a significant portion of the reactant mass is converted into byproducts (sodium bromide and hydrogen). To improve the atom economy, alternative synthetic routes could be explored, such as addition reactions that, in principle, can achieve 100% atom economy.

Reaction efficiency, on the other hand, is a broader concept that encompasses not only the atom economy but also the reaction yield, selectivity, and the energy required to run the process. A truly efficient process will have a high atom economy, a high yield of the desired product, and will be conducted under mild and energy-efficient conditions.

Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into greener alternatives for the synthesis of this compound has explored several avenues, moving away from conventional volatile organic compounds towards more sustainable options.

One of the key starting materials for the synthesis of this compound and its derivatives is diphenylacetonitrile. The alkylation of diphenylacetonitrile is a crucial step that has traditionally been carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). arkat-usa.org However, DMF is now recognized as a substance of very high concern due to its reproductive toxicity. whiterose.ac.uk

A significant advancement in this area is the use of ionic liquids (ILs) as a reaction medium. A study has demonstrated the efficient monoalkylation of active methylene compounds, including diphenylacetonitrile, in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). isca.me This ionic liquid acts as both the solvent and catalyst, eliminating the need for a separate phase-transfer catalyst or hazardous condensing agents. isca.me A key advantage of using [bmim][PF6] is its recyclability; it can be reused for multiple cycles without a significant loss in product yield. isca.me This approach offers a cleaner reaction profile and easier product isolation, positioning ionic liquids as a potent green alternative to conventional solvents. isca.me

Another strategy involves the use of aqueous micellar media . While not directly reported for this compound, this technique has proven effective for O-alkylation reactions, which share mechanistic similarities with the C-alkylation of diphenylacetonitrile. scirp.org Using water as the bulk solvent, surfactants can create micelles that act as microreactors, facilitating the reaction between water-insoluble organic substrates. scirp.org This method significantly reduces the reliance on volatile organic solvents and utilizes water, an inexpensive and environmentally benign solvent. scirp.org

Furthermore, the synthesis of a derivative, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, has been described in a biphasic system using a water-immiscible organic solvent such as toluene or xylene in the presence of an aqueous base. google.com While toluene and xylene are volatile organic compounds, this process, when coupled with phase-transfer catalysis, allows for the use of water as a co-solvent, which is an improvement over anhydrous systems using solvents like DMF.

The potential of deep eutectic solvents (DES) has also been noted in related syntheses. For instance, the synthesis of methadone, which involves a derivative of this compound, has been proposed in a eutectic solvent system of choline (B1196258) chloride and urea, which are considered environmentally friendly. azaruniv.ac.ir

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), represent another frontier in green solvent technology. mdpi.com Although specific applications to this compound synthesis are not widely documented, scCO₂ offers advantages like non-toxicity, non-flammability, and easy removal from the product mixture. mdpi.com Its use in nitrile synthesis from carboxylic acids has been demonstrated, suggesting its potential applicability. nih.gov

| Solvent System | Key Advantages | Example of Application/Relevance | Reference |

|---|---|---|---|

| Ionic Liquid ([bmim][PF6]) | Acts as solvent and catalyst; Recyclable; Negligible vapor pressure. | Alkylation of diphenylacetonitrile. | isca.me |

| Aqueous/Organic Biphasic | Reduces the amount of organic solvent; Uses water. | Synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. | google.com |

| Deep Eutectic Solvents (DES) | Biodegradable; Low cost; Non-toxic components. | Proposed for the synthesis of a related compound, methadone. | azaruniv.ac.ir |

| Supercritical CO₂ | Non-toxic; Non-flammable; Easily separated from product. | General nitrile synthesis. | mdpi.comnih.gov |

Sustainable Catalysis Development

Sustainable catalysis focuses on the use of catalysts that are recyclable, derived from abundant resources, and can operate under mild conditions, thus minimizing energy consumption and waste.

Phase-Transfer Catalysis (PTC) has emerged as a highly effective and green methodology for the synthesis of this compound derivatives. jetir.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, enabling reactions between immiscible reactants, such as an organic substrate and an aqueous base. mdpi.com This technique is particularly valuable as it can eliminate the need for anhydrous and often toxic organic solvents. jetir.org

In the synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, quaternary ammonium salts like tetrabutylammonium halides and methyltrialkyl (C₈-C₁₀) ammonium halides have been employed as phase-transfer catalysts. google.com These catalysts promote the reaction between diphenylacetonitrile and 1-dimethylamino-2-halopropane in a biphasic system, markedly increasing the reaction rate and productivity. google.com The use of PTC avoids the need for azeotropic removal of water, simplifying the process. google.com The catalyst can often be retained in the aqueous phase and potentially recycled.

Looking forward, the development of heterogeneous and recyclable catalysts offers a path to even more sustainable processes. While not yet specifically applied to this compound, research on the α-alkylation of other nitriles provides a blueprint. For instance, cobalt nanoparticles supported on N-doped carbon have been developed as reusable catalysts for the α-alkylation of nitriles with alcohols. researchgate.netrsc.org This "borrowing hydrogen" methodology is highly atom-economical, producing water as the only byproduct. researchgate.net Similarly, recyclable palladium catalysts have shown high efficiency in the α-alkylation of ketones with alcohols, a related carbon-carbon bond-forming reaction. organic-chemistry.org The adaptation of such solid-supported metal catalysts to the synthesis of this compound could lead to processes with simplified product purification and catalyst recovery.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents an ultimate goal in sustainable synthesis. Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity. nih.gov While biocatalytic methods for the synthesis of various nitriles have been developed, their application to sterically demanding substrates like this compound remains a challenge and an area for future research. nih.gov

| Catalyst Type | Catalyst Example | Key Advantages | Relevance to this compound Synthesis | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Enables use of aqueous base; Increases reaction rate; Avoids anhydrous conditions. | Used in the synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. | google.com |

| Heterogeneous Metal Catalyst | Cobalt nanoparticles on N-doped carbon | Recyclable; High atom economy (water as byproduct). | Demonstrated for general α-alkylation of nitriles; potential for future application. | researchgate.netrsc.org |

| Heterogeneous Metal Catalyst | Palladium on Aluminum Hydroxide | Recyclable; Ligand-free; Operates under mild conditions. | Proven for α-alkylation of ketones, a related transformation. | organic-chemistry.org |

| Biocatalyst | Enzymes (e.g., Aldoxime Dehydratases) | Operates in water at mild temperatures; High selectivity. | Currently applied to less sterically hindered nitriles; an area for future research. | nih.gov |

Chemical Reactivity and Functional Group Transformations of 2,2 Diphenylpentanenitrile

Reactions of the Nitrile Moiety

The cyano group is a versatile functional group that can be converted into several other important chemical entities.

Reduction Pathways to Primary Amines

The conversion of the nitrile group to a primary amine (R-CH₂NH₂) is a fundamental transformation. bme.hu This can be achieved through methods employing hydride-based reagents or through catalytic hydrogenation. wikipedia.org

Strong hydride-based reducing agents are highly effective for the reduction of nitriles to primary amines. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is a common choice for converting nitriles to primary amines. masterorganicchemistry.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion intermediate, which is then further reduced by a second hydride addition to a dianion. libretexts.org An aqueous or acidic workup then protonates the dianion to yield the primary amine, 2,2-diphenylpentylamine. libretexts.orgchemistrysteps.com Due to its high reactivity, LiAlH₄ will readily reduce most reducible functional groups. bham.ac.uk

Diisobutylaluminium Hydride (DIBAL-H): While DIBAL-H is often used to reduce nitriles to aldehydes at low temperatures, it can also produce primary amines, similar to LiAlH₄, though it is generally considered a milder reagent. chemistrysteps.commasterorganicchemistry.com The outcome of the reaction with DIBAL-H can be highly dependent on the reaction conditions, such as temperature and stoichiometry. chemistrysteps.com The bulky nature of DIBAL-H can sometimes offer different selectivity compared to LiAlH₄. chemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of Hydride-Based Reducing Agents for Nitrile Reduction

| Reagent | Formula | Typical Product | Key Characteristics |

| Lithium Aluminum Hydride | LiAlH₄ | Primary Amine | Powerful, highly reactive, reduces many functional groups. masterorganicchemistry.combham.ac.uk |

| Diisobutylaluminium Hydride | DIBAL-H | Aldehyde or Primary Amine | Milder than LiAlH₄, can be selective for aldehydes at low temperatures. chemistrysteps.commasterorganicchemistry.com |

Catalytic hydrogenation is an industrially significant and economical method for producing primary amines from nitriles. wikipedia.org This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Common catalysts for this transformation include:

Raney Nickel: A widely used catalyst for nitrile hydrogenation. wikipedia.orgorgsyn.org It is often employed under elevated temperature and pressure. orgsyn.org The presence of alkali in some preparations of Raney nickel can be advantageous for the hydrogenation of nitriles. orgsyn.org

Palladium (Pd): Supported palladium catalysts, such as palladium on carbon (Pd/C), are also effective. bme.huhidenanalytical.com The selectivity towards the primary amine can sometimes be compromised by the formation of secondary and tertiary amines as byproducts. wikipedia.orghidenanalytical.com This can be mitigated by adjusting reaction conditions, such as adding acid to form a salt with the primary amine product, which prevents further reaction. hidenanalytical.com

Platinum (Pt): Platinum-based catalysts, like platinum dioxide (Adam's catalyst), can also be used and may offer improved selectivity towards the primary amine compared to palladium catalysts in certain cases. hidenanalytical.com

The choice of catalyst, solvent, temperature, and pressure are all critical factors that influence the yield and selectivity of the primary amine. wikipedia.org

Hydrolysis and Related Conversions

The nitrile group of 2,2-diphenylpentanenitrile can be hydrolyzed to a carboxylic acid, 2,2-diphenylpentanoic acid. numberanalytics.comchemistrysteps.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uk In both pathways, an amide (2,2-diphenylpentanamide) is formed as an intermediate which is usually not isolated. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid, such as hydrochloric acid. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgpressbooks.pub A series of proton transfers leads to a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt (e.g., sodium 2,2-diphenylpentanoate) and ammonia. chemistrysteps.comchemguide.co.uk The free carboxylic acid can then be obtained by acidifying the solution. chemguide.co.uk

Nucleophilic Addition to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents. libretexts.orgnih.gov

This reaction provides a pathway to synthesize ketones. For instance, the reaction of this compound with an ethyl Grignard reagent (ethylmagnesium bromide) would proceed through a nucleophilic addition to form an intermediate imine-magnesium salt. Subsequent hydrolysis of this intermediate would yield 4,4-diphenyl-3-heptanone. google.comgoogle.com This specific reaction is a key step in the synthesis of the pharmaceutical compound methadone. google.comgoogle.com

Reactions Involving the Alpha-Carbon and Adjacent Substituents

The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (the nitrile carbon, the propyl chain carbon, and the two ipso-carbons of the phenyl rings). It has no hydrogen atoms attached. idc-online.com

In many carbonyl and nitrile compounds, the alpha-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate or a related anion, which can then undergo reactions like alkylation. libretexts.orgpearson.com However, this compound lacks alpha-hydrogens. idc-online.com Therefore, it cannot form an enolate at this position and cannot undergo the typical alpha-substitution or condensation reactions seen in other nitriles. idc-online.comlibretexts.org The steric hindrance from the two bulky phenyl groups further limits the accessibility of this alpha-carbon to reagents.

Alkylation and Acylation Reactions

Alkylation of the carbon alpha to the nitrile group is a key reaction in the synthesis of related compounds. The deprotonation of diphenylacetonitrile (B117805), a precursor to this compound, generates a carbanion that can be alkylated. For instance, the synthesis of methadone involves the alkylation of the diphenylacetonitrile anion with 1-dimethylamino-2-chloropropane. nih.govunodc.org This reaction can lead to the formation of isomeric products, and the ratio of these isomers can be influenced by the reaction conditions. nih.gov The use of phase-transfer catalysts, such as quaternary ammonium salts, can enhance the conversion to the desired aminonitrile. google.com

The alkylation of this compound itself can occur at the nitrile group. For example, it can undergo a Grignard reaction with ethyl magnesium bromide, which is a key step in the synthesis of methadone from its nitrile precursor. google.comgoogleapis.com This reaction transforms the nitrile into a ketone after hydrolysis.

Acylation reactions have also been explored. N-silyl ketene (B1206846) imines, derived from nitriles like diphenylacetonitrile, can react with acyl halides to produce N-acyl ketene imines or α-cyano ketones, depending on the reaction conditions. unibo.it While this specific reaction is on a related precursor, it demonstrates the potential for acylation at the nitrogen of the nitrile group after transformation into a ketene imine.

| Reaction Type | Reagent(s) | Product(s) | Key Findings |

| Alkylation | 1-dimethylamino-2-chloropropane, Base (e.g., NaNH2, KOtBu) | 4-(Dimethylamino)-2,2-diphenylpentanenitrile and Isomethadone nitrile | Formation of regioisomers is a significant factor. nih.govunodc.org |

| Grignard Reaction | Ethyl magnesium bromide, then hydrolysis | 6-(Dimethylamino)-4,4-diphenylheptan-3-one (Methadone) | A crucial step in converting the nitrile to a ketone. google.comgoogleapis.com |

| Acylation (of related N-silyl ketene imine) | Acyl halides | N-acyl ketene imines or α-cyano ketones | Product depends on reaction conditions. unibo.it |

Functionalization of Aromatic Moieties

The two phenyl groups on this compound are susceptible to electrophilic aromatic substitution reactions. However, specific examples of functionalization directly on the aromatic rings of this compound are not extensively detailed in the provided search results. General knowledge of aromatic chemistry suggests that reactions such as nitration, halogenation, and sulfonation could potentially occur on the phenyl rings, though the presence of the other functional groups might influence the regioselectivity and reactivity.

Research on related polycyclic aromatic hydrocarbons (PAHs) has shown that sulfoniumization can be a strategy to solubilize and functionalize these systems, allowing for subsequent C-C and C-heteroatom bond formation. rsc.org While not directly applied to this compound in the provided literature, this suggests a potential avenue for modifying its phenyl groups.

Reactivity of Amine Substituents (e.g., Dimethylamino Group)

The dimethylamino group in 4-(dimethylamino)-2,2-diphenylpentanenitrile is a key functional group that influences the compound's properties and reactivity.

Nucleophilic Substitution Reactions

The dimethylamino group can participate in nucleophilic substitution reactions. evitachem.com For instance, it can be replaced by other nucleophiles under appropriate conditions. The synthesis of 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, an isomer of the methadone precursor, involves a final amination step with dimethylamine. This indicates the feasibility of introducing the dimethylamino group via nucleophilic substitution.

Oxidation Reactions (e.g., N-Oxidation)

The dimethylamino group is susceptible to oxidation. Oxidation can lead to the formation of N-oxides. evitachem.com In the broader context of related compounds, the oxidation of the dimethylamino group is a known metabolic pathway. For example, methadone can be oxidized to form various metabolites. While not specifically detailed for this compound, this reactivity is a general characteristic of tertiary amines.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Nucleophilic Substitution | Various nucleophiles | Substituted aminonitriles | Allows for modification of the amine functionality. |

| N-Oxidation | Oxidizing agents (e.g., H2O2, KMnO4) | N-oxides | A potential metabolic pathway and a known reaction for tertiary amines. evitachem.com |

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound and its precursors is crucial for optimizing synthetic routes and controlling product formation.

Investigation of Radical Reaction Pathways

While the primary reactions discussed for this compound synthesis and transformation are ionic, radical pathways can also be relevant in certain contexts. For instance, the reaction of 2,2-diphenylpicrylhydrazyl (DPPH•), a stable radical, with polyphenols has been shown to involve the formation of covalent adducts. nih.gov This suggests that under specific conditions, radical species could interact with the aromatic or other functional groups of this compound.

Furthermore, studies on the formation of N-nitrosodimethylamine (NDMA) from precursors containing a dimethylamino group have highlighted the involvement of radical intermediates, particularly in the context of disinfection byproducts in water treatment. scholaris.ca While not a direct study of this compound, this research underscores the potential for radical-mediated transformations of the dimethylamino moiety under specific oxidative conditions.

Mechanistic studies on the cyclization of ketonitriles catalyzed by titanium(III) involve single-electron transfer to form a radical species, which then undergoes cyclization. diva-portal.org This demonstrates that radical pathways can be intentionally employed in the transformation of nitrile-containing compounds.

Kinetic Analyses of Reaction Rates and Mechanisms of this compound

The study of the chemical reactivity of this compound, a key intermediate in various synthetic pathways, provides valuable insights into the transformation of its nitrile functional group. While detailed quantitative kinetic data such as specific rate constants and activation energies for the reactions of this compound are not extensively documented in publicly available literature, a qualitative and mechanistic understanding can be derived from studies on its synthesis and its role in the formation of other compounds, as well as from the general principles of nitrile reactivity.

The primary functional group transformation of interest in this compound is the reaction of the nitrile moiety. The steric hindrance imposed by the two phenyl groups on the same carbon atom as the nitrile group significantly influences its reactivity.

One of the most notable reactions of this compound is its conversion to a ketone via a Grignard reaction, a critical step in the synthesis of methadone. acs.org This transformation involves the nucleophilic addition of a Grignard reagent, such as ethyl magnesium bromide, to the carbon atom of the nitrile group. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed in an acidic workup to yield the corresponding ketone. masterorganicchemistry.com

The general mechanism for the Grignard reaction with nitriles involves a second-order kinetic profile, being first order with respect to the Grignard reagent and first order in the nitrile. masterorganicchemistry.com The initial step is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, leading to the formation of a new carbon-carbon bond and a magnesium salt of the imine. This intermediate is stable until the addition of water or dilute acid, which protonates the imine nitrogen, leading to the formation of an iminium ion. Subsequent hydrolysis of the iminium ion yields the final ketone product.

Another significant functional group transformation for nitriles is their reduction to primary amines. For the related compound, 2,2-diphenyl-4-(dimethylamino)valeronitrile, the reduction of the nitrile group to an amine is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This suggests that this compound would likely undergo a similar reduction under these conditions to yield 2,2-diphenylpentan-1-amine. The mechanism of nitrile reduction by LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to produce the amine.

The synthesis of related compounds, such as 4-(dimethylamino)-2,2-diphenylpentanenitrile, has been studied, though the precise mechanism of the catalytic action in these reactions is not always fully understood. google.com For instance, in the synthesis of enantiomerically pure (R)- and (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile, the reaction involves the attack of a diphenylacetonitrile anion on an aziridinium (B1262131) salt, which can lead to a mixture of regioisomers. nih.gov

The following table summarizes the key functional group transformations involving this compound and related compounds, based on available literature.

| Reaction Type | Reactant(s) | Reagent(s) | Product Type | General Mechanistic Notes |

| Grignard Reaction | This compound | 1. Ethyl magnesium bromide 2. H₃O⁺ | Ketone | Second-order kinetics; nucleophilic addition to the nitrile followed by hydrolysis of the intermediate imine. masterorganicchemistry.com |

| Reduction | This compound (inferred) | Lithium aluminum hydride (LiAlH₄) | Primary Amine | Nucleophilic addition of hydride to the nitrile carbon. |

| Alkylation (Synthesis) | Diphenylacetonitrile | 1-(Dimethylamino)-2-halopropane, Base, Catalyst | 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Nucleophilic substitution; the exact catalytic mechanism may not be fully elucidated. google.com |

It is important to note that the reactivity of this compound can be influenced by steric factors. The presence of the two bulky phenyl groups at the α-position to the nitrile can hinder the approach of nucleophiles, potentially leading to slower reaction rates compared to less substituted nitriles. This steric hindrance is a critical consideration in the kinetic analysis of its reactions.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2-Diphenylpentanenitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons present. The protons on the two phenyl rings would appear in the aromatic region of the spectrum, while the protons of the propyl group (-CH₂CH₂CH₃) would produce signals in the aliphatic region. The integration of these signals provides a ratio of the number of protons in each unique chemical environment. Furthermore, spin-spin coupling patterns between adjacent protons would help establish the connectivity of the propyl chain.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the quaternary carbon bonded to the two phenyl groups, the distinct carbons within the phenyl rings, and the three separate carbons of the propyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.2 - 7.5 | ~125 - 140 | Multiple signals due to ortho, meta, and para positions. |

| Aliphatic Protons (-CH₂-) | ~2.0 - 2.5 | ~35 - 45 | Signals would show coupling to adjacent protons. |

| Aliphatic Protons (-CH₂CH₂CH₃) | ~1.4 - 1.8 | ~15 - 25 | Complex multiplet due to coupling with two neighboring CH₂ groups. |

| Aliphatic Protons (-CH₃) | ~0.8 - 1.1 | ~10 - 15 | Triplet signal due to coupling with the adjacent CH₂ group. |

| Nitrile Carbon (-C≡N) | N/A | ~120 - 125 | Characteristic signal for a nitrile functional group. |

| Quaternary Carbon (C(Ph)₂) | N/A | ~50 - 60 | Carbon atom attached to the two phenyl rings and the propyl chain. |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When a sample of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecule's exact molecular weight.

The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. For this compound, common fragmentation pathways would involve the cleavage of bonds adjacent to the stable diphenylmethyl carbocation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound Molecular Formula: C₁₇H₁₇N, Molecular Weight: 235.33 g/mol

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 235 | [C₁₇H₁₇N]⁺ | Molecular Ion (M⁺) |

| 192 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 165 | [C₁₃H₉]⁺ | Formation of the fluorenyl cation, a common rearrangement fragment for diphenyl compounds |

| 158 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) group, the aromatic phenyl rings, and the aliphatic alkyl chain. The nitrile group produces a sharp, distinct peak, which is a key identifier for this class of compounds.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 2260 - 2240 | C≡N Stretch | Nitrile |

| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl Rings) |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of a sample's purity and the quantification of its individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. A sample of this compound can be analyzed using a reverse-phase HPLC system, typically with a C18 column. The compound is dissolved in a suitable solvent and passed through the column, and a detector (commonly UV-Vis) measures the analyte as it elutes. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Because the central carbon atom bonded to the two phenyl groups is a stereocenter, this compound exists as a pair of enantiomers. To separate and quantify these enantiomers, a specialized form of HPLC known as chiral HPLC is required. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of the sample can be accurately determined.

Gas Chromatography (GC) is a powerful separation technique used primarily for analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is an excellent method for identifying and quantifying any volatile impurities, residual solvents, or starting materials that may be present in a sample.

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the carrier gas and the stationary phase lining the column. Compounds are identified by their retention time. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these separated volatile species by providing their mass spectra.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions. It operates on the principle of separating compounds in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).

In the context of synthesizing this compound, TLC serves as an invaluable tool for qualitatively tracking the conversion of starting materials to the final product. The process involves spotting a small amount of the reaction mixture onto the TLC plate at various time intervals. The plate is then developed in a chamber containing a suitable solvent system. The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.

A typical TLC analysis for monitoring the synthesis of this compound would involve:

Spotting: Applying spots of the starting materials, the reaction mixture at different times, and a co-spot (a mixture of starting material and reaction mixture) on the baseline of the TLC plate.

Development: Placing the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The eluent moves up the plate by capillary action.

Visualization: After development, the separated spots are visualized, typically under UV light if the compounds are UV-active, or by using a chemical staining agent (like potassium permanganate (B83412) or iodine).

The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot, which will have a distinct Rf value. This allows for a quick and efficient determination of the reaction's endpoint, preventing unnecessary reaction time or premature termination.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Reactant A Spot (Rf) | Reactant B Spot (Rf) | Product Spot (Rf) | Observations |

|---|---|---|---|---|

| t = 0 hr | 0.25 | 0.60 | - | Strong reactant spots, no product visible. |

| t = 2 hr | 0.25 | 0.60 | 0.45 | Faint product spot appears; reactant spots still strong. |

| t = 4 hr | 0.25 | 0.60 | 0.45 | Product spot intensifies; reactant spots diminish. |

Note: Rf values are hypothetical and depend on the specific stationary and mobile phases used.

Advanced Separation Techniques (e.g., Preparative Chromatography, Crystallization)

Following a successful reaction, the isolation and purification of this compound from the crude reaction mixture are critical. This is achieved using advanced separation techniques like preparative chromatography and crystallization.

Preparative Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds on a larger scale than analytical HPLC. It is particularly useful for separating the target compound from impurities with similar polarities that are difficult to remove by other means. The principle is the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the pure substance. A typical workflow involves developing a separation method on an analytical scale and then scaling it up for preparative purification.

Crystallization: Crystallization is a fundamental and highly effective technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).

For compounds related to this compound, such as 2,2-diphenyl-4-dimethylaminopentanenitrile, recrystallization from solvents like hexane has been successfully used to obtain high-purity crystals suitable for single-crystal X-ray analysis. The choice of solvent is crucial and is often determined empirically through small-scale trials. Techniques like solvent layering, where a "poor" solvent is slowly diffused into a solution of the compound in a "good" solvent, can also be employed to induce crystallization.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Assignment

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a crystal structure for this compound itself is not publicly available, data for the closely related compound, 2,2-diphenyl-4-dimethylaminopentanenitrile, illustrates the detailed structural information that can be obtained.

Table 2: Crystallographic Data for 2,2-diphenyl-4-dimethylaminopentanenitrile

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₂₂N₂ | |

| Crystal System | Monoclinic | |

| Space Group | C1c1 (No. 9) | |

| a (Å) | 8.636(1) | |

| b (Å) | 15.162(2) | |

| c (Å) | 12.807(2) | |

| β (°) | 106.599(3) | |

| Volume (ų) | 1607.1 | |

| Z (molecules/unit cell) | 4 |

This data allows for a complete reconstruction of the molecule's solid-state structure and is essential for understanding intermolecular interactions within the crystal lattice.

Computational Chemistry Approaches for Molecular Characterization

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult or impossible to measure experimentally. These methods allow for the detailed characterization of the electronic structure, stability, and dynamic behavior of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and stability of molecules. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For this compound, DFT calculations can provide insights into:

Optimized Geometry: Predicting the most stable three-dimensional structure by finding the minimum energy conformation.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

Dipole Moment and Charge Distribution: Mapping the distribution of electron density across the molecule to identify polar regions.

Thermodynamic Stability: Calculating properties like the heat of formation to assess the molecule's relative stability.

Table 3: Representative Data Obtainable from DFT Calculations for this compound

| Property | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| Ground State Energy (Hartree) | -885.123 | A measure of the molecule's total electronic energy. |

| HOMO Energy (eV) | -6.54 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.89 | Relates to the molecule's ability to accept electrons. |